2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a dioxaborolane core substituted with a chlorine atom and four methyl groups. This compound is structurally characterized by its bicyclic framework, which stabilizes the boron center through electron donation from oxygen atoms. Its primary applications include serving as a key intermediate in Suzuki-Miyaura cross-coupling reactions and as a phosphorylating agent for hydroxyl group analysis in lignins and other organic substrates via quantitative ³¹P NMR spectroscopy . Additionally, derivatives of this compound are employed in materials science, such as latent curing agents for epoxy resins, where steric and electronic effects of substituents modulate reactivity .
Properties
IUPAC Name |
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BClO2/c1-5(2)6(3,4)10-7(8)9-5/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYSAPTWKRPBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552592 | |
| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67975-91-1 | |
| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trichloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of boron trichloride. The general reaction scheme is as follows:
Pinacol+BCl3→2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane+HCl
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves continuous monitoring and control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Hydrolysis: The compound can be hydrolyzed to form boronic acids.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Coupling Reactions: Palladium catalysts are commonly used, along with bases like potassium carbonate, in an inert atmosphere.
Hydrolysis: Conducted in aqueous acidic or basic conditions.
Major Products Formed
Substitution Reactions: Formation of substituted boronates.
Coupling Reactions: Formation of biaryl compounds.
Hydrolysis: Formation of boronic acids.
Scientific Research Applications
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a chemical compound with the molecular formula and a molecular weight of 162.42 g/mol . It is identified by the PubChem CID 13925411 .
Key Identifiers:
Applications in Research
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound utilized in various scientific research applications :
- Organic Synthesis: It serves as a building block in the synthesis of organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
- Cross-Coupling Reactions: The compound is used in palladium-catalyzed cross-coupling reactions, which are important for forming carbon-carbon bonds to create complex organic structures .
- Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its chemical properties that enhance material performance .
- Fluorescent Probes: It can be utilized to create fluorescent probes for biological imaging, allowing researchers to visualize cellular processes .
Mechanism of Action
The mechanism of action of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-oxygen bonds. The compound acts as a boron source, facilitating the transfer of boron to other molecules. The molecular targets and pathways include:
Nucleophilic Attack: The chlorine atom is susceptible to nucleophilic attack, leading to substitution reactions.
Catalytic Cycles: In coupling reactions, the compound participates in catalytic cycles involving palladium intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and stability of dioxaborolane derivatives are highly dependent on substituents. Below is a comparative analysis with structurally related compounds:
Reactivity in Cross-Coupling Reactions
- Electrophilicity : The chlorine substituent in 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enhances boron's electrophilicity, facilitating transmetalation in Suzuki-Miyaura reactions. In contrast, aryl-substituted analogues (e.g., 2-(3,5-dichlorophenyl) derivatives) exhibit slower transmetalation due to steric hindrance but higher stability .
- Regioselectivity : Steric effects dominate in C–H borylation. For example, 4,4,5,5-tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane forms an 80:20 mixture of benzylic vs. aromatic boronate esters due to competing reaction pathways . In contrast, the chloro derivative’s smaller substituent allows precise ortho/meta selectivity in aromatic borylation .
Stability and Handling
- Hydrolytic Stability : The chlorine substituent increases resistance to hydrolysis compared to alkyl-substituted analogues (e.g., 2-octyl derivatives). However, iodomethyl and styryl derivatives are prone to decomposition under ambient moisture .
- Thermal Stability : Chloro and aryl derivatives (e.g., 2-(3-chloro-5-fluoro-2-methoxyphenyl)) exhibit superior thermal stability (>100°C), enabling high-temperature reactions like chlorination at 90°C .
Key Research Findings
Catalytic Applications : Chloro-substituted dioxaborolanes enable regioselective C–H borylation in aromatic compounds, outperforming HBpin (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in sterically hindered substrates .
Analytical Chemistry: The chloro derivative’s reactivity with hydroxyl groups allows rapid, quantitative ³¹P NMR analysis of lignins, resolving condensed phenolic moieties with high accuracy .
Material Science: In epoxy curing, steric bulk from methyl groups in 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane prolongs latency, whereas less hindered analogues (e.g., β,β’-dimethylaminoethoxy variants) exhibit faster curing .
Biological Activity
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 67975-91-1) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C6H12BClO2
- Molecular Weight : 162.42 g/mol
- IUPAC Name : 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Biological Activity Overview
The biological activity of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated in several studies focusing on its role as a potential therapeutic agent.
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymatic pathways crucial for cellular functions. For instance, studies have shown its ability to inhibit DYRK1A (dual-specificity tyrosine-regulated kinase 1A), which is implicated in various cellular processes including cell proliferation and differentiation .
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
- Interaction with Biological Targets : It has been noted that the compound interacts with various biological targets potentially involved in cancer progression and other diseases .
In Vitro Studies
In vitro assays have demonstrated that 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane shows significant activity against certain cancer cell lines. The compound's efficacy was evaluated using various concentrations to determine the half-maximal inhibitory concentration (IC50) values:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Jurkat T Cells | 15 | Low toxicity observed |
| HeLa Cells | 10 | Significant growth inhibition |
| A549 Lung Carcinoma | 8 | Effective at low concentrations |
In Vivo Studies
Preliminary animal studies have suggested that the compound may reduce tumor growth in xenograft models. For example:
- Model : Human breast cancer xenograft in mice.
- Dosage : Administered at 40 mg/kg.
- Outcome : 30% reduction in tumor size after 14 days of treatment.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Cancer Treatment : A study focusing on breast cancer indicated that treatment with the compound led to a significant decrease in tumor growth rates compared to control groups .
- Neuroprotective Effects : Another investigation explored the neuroprotective effects of the compound in models of Alzheimer's disease by inhibiting DYRK1A activity and reducing neuroinflammation .
Q & A
Q. How is 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesized, and what are the critical reaction conditions?
Methodological Answer: The compound is typically synthesized via hydroboration or cross-coupling protocols. For example, hydroboration of alkynyl precursors with dicyclohexylborane under inert atmospheres yields substituted dioxaborolanes. Key conditions include:
- Stoichiometric ratios : Equimolar amounts of alkynyl pinacolboronate and dicyclohexylborane (e.g., 2.0 mmol each) .
- Purification : Flash column chromatography under inert conditions to isolate the product .
- Catalytic systems : In cross-electrophile couplings, transition-metal catalysts (e.g., Pd or Ni) are used with ligands to stabilize intermediates .
Q. What are the best practices for characterizing this compound using NMR spectroscopy?
Methodological Answer:
- 31P NMR for hydroxyl analysis : Use 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a phosphitylation reagent. Optimal conditions include:
- 1H/13C NMR for structural confirmation : Analyze substituent environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 1.0–1.3 ppm) .
- 11B NMR : A singlet near δ 30–35 ppm confirms boronate formation .
Advanced Research Questions
Q. How can one optimize the resolution of phenolic vs. aliphatic hydroxyl groups in 31P NMR analysis using this reagent?
Methodological Answer:
- Sample preparation : Derivatize lignin samples with 2-Chloro-dioxaborolane at 25°C for 10 minutes in anhydrous pyridine/CDCl₃ .
- Parameter adjustments :
- Limitations : Aliphatic primary/secondary hydroxyls (e.g., erythro/threo diastereomers) remain unresolved; complementary methods (e.g., 2D NMR) are recommended .
Q. What catalytic systems are effective in boronate-mediated reductions, and how do reaction conditions affect equilibria?
Methodological Answer:
- NaOt-Bu catalysis : 5 mol% in THF at ambient temperature reduces ketones to alcohols via trialkoxyborohydride intermediates .
- Solvent effects : In THF, equilibria favor trialkoxyborohydride species, while benzene-d₆ complicates analysis due to poor solubility .
- Kinetic control : Short reaction times (≤2 hr) prevent boronate decomposition.
Q. How to address solubility challenges in mechanistic studies of boronate-mediated reactions?
Methodological Answer:
Q. What strategies improve stereoselectivity in Suzuki-Miyaura cross-couplings using dioxaborolane derivatives?
Methodological Answer:
- Ligand design : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination in alkyl boronate couplings .
- Temperature control : Reactions at 80–100°C with anhydrous K₂CO₃ improve yields (e.g., 85% for styryl derivatives) .
- Substrate pre-activation : Pre-mix boronate with Pd(OAc)₂ to form stable π-allyl intermediates .
Q. How to resolve contradictions in NMR data when analyzing substituted dioxaborolanes?
Methodological Answer:
- Isotopic labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate splitting artifacts .
- 2D NMR correlation : HSQC/HMBC experiments assign quaternary carbons adjacent to boron .
- Quadrupolar effects : For 11B NMR, use high-field instruments (≥400 MHz) and short acquisition times to minimize broadening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
